molecular formula C14H18ClN3O B13520752 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride

Cat. No.: B13520752
M. Wt: 279.76 g/mol
InChI Key: ZMMOQNYSXMEHLR-UHFFFAOYSA-N
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Description

4-[(1-Phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride is a piperidine derivative featuring a phenyl-substituted pyrazole ring linked via an ether bond to the piperidine nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

4-(1-phenylpyrazol-4-yl)oxypiperidine;hydrochloride

InChI

InChI=1S/C14H17N3O.ClH/c1-2-4-12(5-3-1)17-11-14(10-16-17)18-13-6-8-15-9-7-13;/h1-5,10-11,13,15H,6-9H2;1H

InChI Key

ZMMOQNYSXMEHLR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CN(N=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride generally follows a convergent approach:

  • Preparation of the 1-phenyl-1H-pyrazol-4-yl intermediate or derivative.
  • Formation of the ether linkage to the piperidine ring.
  • Conversion to the hydrochloride salt for improved stability and isolation.

Preparation of the 1-Phenyl-1H-pyrazol-4-yl Intermediate

The pyrazole moiety is commonly synthesized by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Literature describes the preparation of substituted pyrazoles via:

  • Cyclization of appropriate β-diketones with phenylhydrazine derivatives in refluxing ethanol under acidic catalysis (e.g., hydrochloric acid) to yield 1-phenylpyrazoles with good yields (50–83%).
  • Subsequent functionalization at the 4-position of the pyrazole ring to enable ether formation.

Formation of the Ether Linkage to Piperidine

The key step in preparing 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine involves coupling the pyrazole moiety to the piperidine ring via an oxygen atom. This is typically achieved by nucleophilic substitution or coupling reactions:

  • Reaction of a 4-hydroxy-1-phenyl-1H-pyrazole intermediate with 4-chloropiperidine or a suitable piperidine derivative under basic conditions to form the ether bond.
  • Alternatively, palladium-catalyzed coupling reactions can be employed to facilitate the formation of the aryl-oxygen-piperidine linkage.

Conversion to Hydrochloride Salt

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This step enhances the compound's crystallinity, stability, and ease of handling.

Detailed Preparation Procedure Example

Based on patent literature and experimental data, a representative preparation method is as follows:

Step Reagents and Conditions Description Yield (%)
1 Synthesis of 1-phenyl-1H-pyrazol-4-ol Cyclization of phenylhydrazine with β-diketone in refluxing ethanol with catalytic HCl 60–80
2 Ether formation Reaction of 1-phenyl-1H-pyrazol-4-ol with 4-chloropiperidine hydrochloride in presence of base (e.g., potassium carbonate) in polar aprotic solvent (DMF) at 80–100°C for 12–24 h 70–85
3 Salt formation Treatment of the free base with HCl in ethanol, stirring at room temperature for 2 h, followed by filtration and drying 90–95

Analytical and Purification Details

  • The reaction mixture is typically worked up by aqueous extraction, washing with sodium bicarbonate solution to neutralize acids, and drying over anhydrous sodium sulfate.
  • Purification is achieved by recrystallization from ethanol or ethyl acetate.
  • Characterization includes melting point determination, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm structure and purity.

Notes on Reaction Optimization and Scale-Up

  • Temperature control is critical during ether formation to prevent decomposition.
  • Use of palladium on carbon catalysts under hydrogen atmosphere can be employed to reduce nitro precursors to amines when preparing intermediates.
  • The hydrochloride salt crystallizes well at low temperatures (0–5°C) and can be dried under mild conditions (40–50°C) to preserve integrity.

Summary Table of Key Preparation Data

Parameter Details Reference
Starting materials Phenylhydrazine, β-diketone, 4-chloropiperidine hydrochloride
Solvents Ethanol, DMF, ethyl acetate
Catalysts Palladium on carbon (for reduction steps)
Reaction temperatures 25°C to 110°C depending on step
Reaction times 12–24 hours for coupling; 16 hours for reductions
Yields 60–85% for intermediates; 90–95% for salt formation
Purification Recrystallization from ethanol or ethyl acetate

This detailed synthesis approach, supported by patent and peer-reviewed literature, provides a robust and reproducible method for preparing this compound with high purity and yield. The methodologies combine classical pyrazole chemistry with modern coupling and salt formation techniques, suitable for research and potential scale-up applications.

Chemical Reactions Analysis

Types of Reactions

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Paroxetine-Related Piperidine Derivatives

Paroxetine hydrochloride and its related compounds share the piperidine core but differ in substituents:

  • Paroxetine Hydrochloride: Contains a benzodioxol-5-yloxy group and a fluorophenyl substituent (C₁₉H₂₀FNO₃·HCl, MW 365.83). It is a selective serotonin reuptake inhibitor (SSRI) .
  • Paroxetine Related Compound G: Features a 4′-fluorophenyl-4′-phenyl substitution (C₂₅H₂₄FNO₃·HCl, MW 405.46) .
  • Comparison : The target compound replaces the benzodioxol group with a phenyl-pyrazole moiety, increasing aromaticity and lipophilicity. This substitution may alter receptor binding kinetics compared to SSRIs like paroxetine .
Table 1: Paroxetine Analogs vs. Target Compound
Compound Molecular Formula Molecular Weight Key Substituents
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxol-oxy, fluorophenyl
Paroxetine Related Compound G C₂₅H₂₄FNO₃·HCl 405.46 Bis-phenyl, fluorophenyl
Target Compound C₁₄H₁₈ClN₃O ¹ 303.77 ¹ Phenyl-pyrazole-oxy

¹Estimated based on structural formula.

Pyrazole-Substituted Piperidines

Several piperidine-pyrazole hybrids highlight the impact of substituent variation:

  • Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate Hydrochloride (C₁₁H₁₈ClN₃O₂, MW 293.74): Features an ester group, enhancing solubility but reducing metabolic stability compared to the target’s ether linkage .
  • 4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride (C₉H₁₆ClN₃, MW 201.7): Lacks the phenyl group, reducing steric bulk and lipophilicity, which may lower CNS penetration .
Table 2: Pyrazole-Piperidine Derivatives
Compound Molecular Formula Molecular Weight Key Features
Target Compound C₁₄H₁₈ClN₃O 303.77 Phenyl-pyrazole ether
Ethyl Ester Derivative C₁₁H₁₈ClN₃O₂ 293.74 Ester functional group
4-Methyl-pyrazole Derivative C₉H₁₆ClN₃ 201.7 Methyl-pyrazole, minimal substitution

Chlorinated and Methoxy-Substituted Piperidines

  • 4-(3-Methoxybenzyl)piperidine Hydrochloride (C₁₃H₂₀ClNO, MW 241.76): Methoxy group improves solubility but may reduce blood-brain barrier penetration compared to the target’s phenyl group .

Thiadiazole and Sulfonyl Derivatives

  • 2-(1,3,4-Thiadiazol-2-yl)piperidine Hydrochloride (C₇H₁₀ClN₃S, MW 203.69): Thiadiazole introduces sulfur, altering electronic properties and metabolic pathways .

Key Findings and Implications

Structural Flexibility : The piperidine core allows diverse substitutions, with the phenyl-pyrazole group in the target compound offering a balance of lipophilicity and aromaticity for CNS targeting.

Pharmacological Potential: While paroxetine analogs act as SSRIs, the target compound’s pyrazole substitution may shift activity toward other receptors (e.g., dopamine or sigma receptors) .

Synthetic Considerations: The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine likely involves nucleophilic aromatic substitution or coupling reactions, akin to methods for quinoline derivatives .

Biological Activity

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activities, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C14H18ClN3O
  • Molecular Weight : 279.76 g/mol
  • CAS Number : 2503202-00-2

Its structure includes a piperidine ring linked to a phenyl-pyrazole moiety via an ether linkage, which is crucial for its biological activity .

Research indicates that 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride exhibits significant biological activity primarily through the inhibition of specific enzymes, notably soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of epoxides, and its inhibition may contribute to the compound's anti-inflammatory and analgesic effects .

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory conditions .
  • Analgesic Properties : Its ability to reduce pain perception has been noted, making it a candidate for pain management therapies .

Comparative Biological Activity

To better understand the efficacy of this compound, it can be compared with other pyrazole derivatives known for their biological activities. The table below summarizes some relevant compounds and their activities:

Compound NameActivity TypeReference
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazoleAnti-inflammatory (61–85% TNF-α inhibition)
Pyrazole derivatives (various)Anti-microbial, anti-tubercular
PhenylbutazoneAnti-inflammatory

Case Studies

Several studies have focused on the pharmacological potential of this compound:

  • Inhibition Studies : A study demonstrated that 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride significantly inhibited sEH activity in vitro, leading to reduced levels of inflammatory mediators .
  • Animal Models : In animal models of inflammation, administration of this compound resulted in decreased paw edema and reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
  • Comparative Analysis : In comparison with traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound showed a favorable profile with fewer side effects related to gastrointestinal irritation .

Synthesis and Research Applications

The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride typically involves nucleophilic substitution reactions under basic conditions. The synthetic route often includes the reaction of 1-phenyl-1H-pyrazol-4-ol with piperidine, yielding the desired product efficiently .

Applications in Research:

The compound is utilized in various research fields:

  • Medicinal Chemistry : As a pharmacophore in drug design due to its anti-inflammatory and analgesic properties.
  • Biological Studies : Investigated for interactions with enzymes and receptors that may lead to new therapeutic agents .

Q & A

Q. What metabolomic approaches identify degradation products during stability studies?

  • Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS analysis detects hydrolytic or oxidative degradation. Forced degradation under acidic/alkaline conditions identifies labile functional groups (e.g., ester hydrolysis) .

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